7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
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Overview
Description
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol: is a synthetic organic compound belonging to the chromen-5-ol family. It is characterized by its complex molecular structure, which includes a heptyl chain, a methyl group, and a methylpent-3-enyl group attached to a chromen-5-ol core. This compound has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-5-ol Core: The chromen-5-ol core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a strong base.
Introduction of the Methyl and Methylpent-3-enyl Groups: These groups can be added through Friedel-Crafts alkylation or acylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale production of intermediates required for the synthesis.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Purification and Isolation: Use of techniques such as distillation, crystallization, and chromatography to purify and isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides, acids, bases, and catalysts such as aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol has diverse applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
The exact mechanism of action may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Hexyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
- 7-Methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
Comparison
- Structural Differences : The presence of different alkyl or alkoxy groups distinguishes these compounds from 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol.
- Chemical Properties : Variations in boiling points, densities, and pKa values due to structural differences.
- Biological Activities : Differences in biological activities and potential therapeutic effects based on structural variations .
Properties
Molecular Formula |
C23H34O2 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
7-heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-12-19-16-21(24)20-13-15-23(4,25-22(20)17-19)14-10-11-18(2)3/h11,13,15-17,24H,5-10,12,14H2,1-4H3 |
InChI Key |
MFRLGFBNEKYGNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O |
Origin of Product |
United States |
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